

Section 1: Chemical Architecture & The "Methyl vs. Chloro" Switch

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Compound of Interest

Compound Name: 5-(Chloromethyl)-2-methyl-1,3-thiazole

CAS No.: 63140-11-4

Cat. No.: B3037826

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The utility of 5-(chloromethyl)-1,3-thiazoles hinges on the substituent at the C2 position. This single atom change dictates the pathway between pharmaceutical and agrochemical applications.

Feature	2-Methyl Analogue (CMMT)	2-Chloro Analogue (CCMT)
Structure	2-methyl-5-(chloromethyl)thiazole	2-chloro-5-(chloromethyl)thiazole
Primary Application	Pharmaceuticals (e.g., Ritonavir)	Agrochemicals (e.g., Thiamethoxam)
Mechanism of Action	CYP3A4 Inhibition / Protease binding	Nicotinic ACh Receptor Agonist
Reactivity	High (Benzylic-like halide)	High (Inductively destabilized)
Stability	Moderate; Lachrymator	Low; Thermally unstable >25°C

Expert Insight: The 2-methyl group in CMMT is not merely a bystander. In Ritonavir, the thiazole nitrogen coordinates with the heme iron of CYP3A4, while the 2-methyl group provides steric bulk that optimizes the "fit" within the hydrophobic pocket, acting as a mechanism-based

inhibitor (booster). Conversely, in neonicotinoids, the 2-chloro substituent is electron-withdrawing, reducing the basicity of the thiazole nitrogen to prevent protonation at physiological pH, ensuring the molecule can cross the insect blood-brain barrier.

Section 2: Synthesis of the Core & Analogues

The synthesis of CMMT and its analogues generally follows the Hantzsch Thiazole Synthesis or radical chlorination pathways.

Retrosynthetic Logic

The construction of the thiazole ring typically involves the condensation of a thioamide with an -halocarbonyl.

- For CMMT (2-Methyl): Thioacetamide + 1,3-dichloroacetone (or equivalent).
- For CCMT (2-Chloro): Allyl isothiocyanate + Chlorinating agents ().

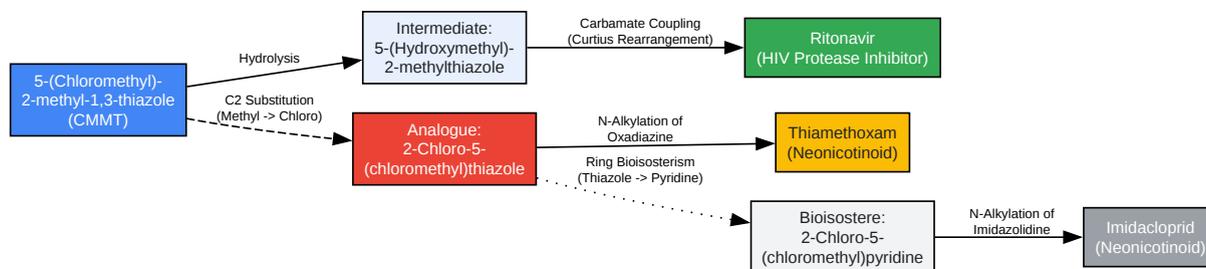
The Bioisostere: Chloropyridines

A major structural analogue class involves replacing the thiazole ring with a pyridine ring.

- Compound: 2-Chloro-5-(chloromethyl)pyridine (CCMP).
- Significance: This is the direct analogue used in Imidacloprid. The pyridine ring mimics the thiazole's geometry but offers different lipophilicity and metabolic stability profiles.

Section 3: Visualization of SAR Pathways

The following diagram illustrates the divergence in chemical space starting from the chloromethyl-thiazole core.



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Figure 1: Divergent synthesis and SAR map showing how the core scaffold evolves into major pharmaceutical and agrochemical classes.

Section 4: Experimental Protocol

Synthesis of 5-(Hydroxymethyl)-2-methyl-1,3-thiazole (Ritonavir Precursor)

This protocol describes the conversion of the chloromethyl core (CMMT) to its hydroxymethyl analogue, a necessary step for subsequent carbamate formation in drug synthesis.

Safety Warning: CMMT is a potent lachrymator and skin irritant. All operations must be performed in a functioning fume hood.

Materials[1][2][3][4][5][6]

- 5-(Chloromethyl)-2-methyl-1,3-thiazole hydrochloride (1.0 eq)
- Formic acid (excess, as solvent/reactant)
- Triethylamine (TEA)
- Sodium Hydroxide (NaOH), 2M solution
- Dichloromethane (DCM)

Methodology[1][4]

- Formolysis: Dissolve **5-(chloromethyl)-2-methyl-1,3-thiazole** (10 mmol) in 85% formic acid (20 mL).
- Reflux: Heat the mixture to reflux (approx. 100°C) for 4 hours. Causality: This promotes the SN1/SN2 substitution of chloride with formate.
- Concentration: Remove excess formic acid under reduced pressure.
- Hydrolysis: Resuspend the residue in methanol (10 mL) and add 2M NaOH (15 mL). Stir at room temperature for 1 hour. Causality: Saponification of the intermediate formate ester yields the free alcohol.
- Extraction: Neutralize to pH 7 with dilute HCl. Extract with DCM (3 x 20 mL).
- Purification: Dry organic layers over _____, filter, and concentrate. Purify via silica gel flash chromatography (EtOAc/Hexane gradient).

Validation Metric: The product should show a distinct methylene singlet at

4.7 ppm in

¹H NMR (

), shifted from the

4.9 ppm of the starting chloride.

Section 5: Reactivity & Stability Data

The chloromethyl group is highly susceptible to nucleophilic attack. The following table summarizes reaction rates relative to benzyl chloride (

).

Electrophile	Relative Rate ()	Half-life (pH 7, 25°C)
Benzyl Chloride	1.0	~15 hours
CMMT (2-Methyl)	~5.2	< 3 hours
CCMT (2-Chloro)	~0.8	~12 hours
CCMP (Pyridine)	~0.5	> 24 hours

Interpretation: The sulfur atom in the thiazole ring donates electron density via resonance, stabilizing the transition state for substitution reactions (anchimeric assistance), making CMMT significantly more reactive than its pyridine or benzene analogues. This high reactivity necessitates storage at -20°C under inert atmosphere.

Section 6: References

- Synthesis of Thiamethoxam: Maienfisch, P., et al. "Chemistry and biology of thiamethoxam: a second generation neonicotinoid." Pest Management Science, 2001.
- Ritonavir Structure & Design: Kempf, D. J., et al. "Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV-1 Protease with High Oral Bioavailability and Clinical Efficacy." Journal of Medicinal Chemistry, 1995.
- CYP3A4 Inhibition Mechanism: Sevrioukova, I. F., & Poulos, T. L.[1] "Structure and mechanism of the complex of cytochrome P450 3A4 with ritonavir." Proceedings of the National Academy of Sciences, 2010.
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- Safety & Handling: PubChem Compound Summary for CID 12808794, **5-(Chloromethyl)-2-methyl-1,3-thiazole**.

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Sources

- 1. Ritonavir analogues as a probe for deciphering the cytochrome P450 3A4 inhibitory mechanism - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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